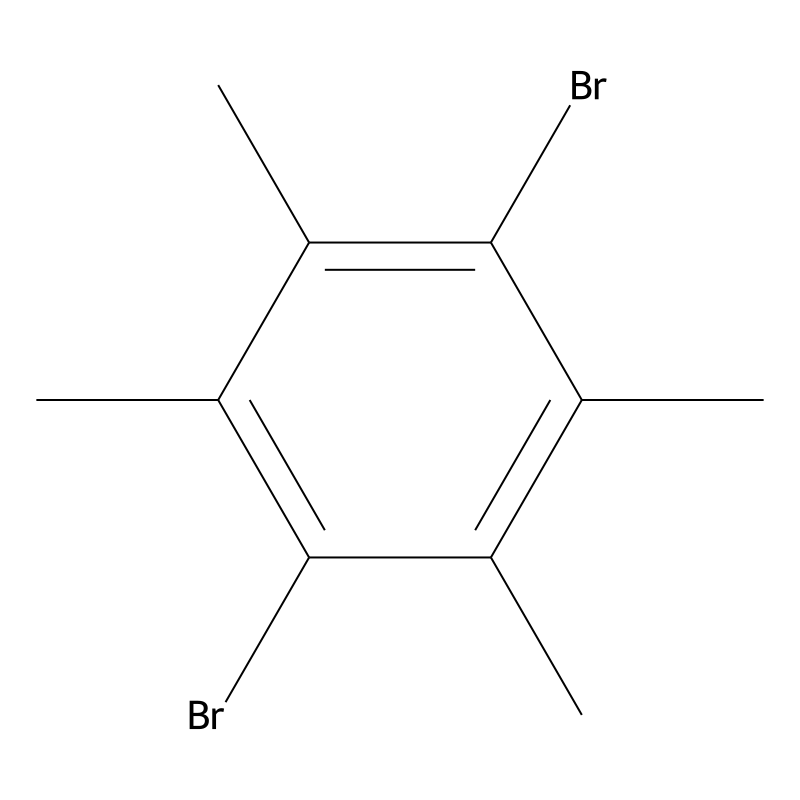

1,4-Dibromo-2,3,5,6-tetramethylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,4-Dibromo-2,3,5,6-tetramethylbenzene, with the chemical formula and a CAS Registry Number of 1646-54-4, is a brominated aromatic compound. It appears as a white to almost white powder or crystalline solid and has a melting point range of 201.0 to 205.0 °C and a boiling point of 317 °C . The compound is recognized for its significant molecular weight of 292.01 g/mol and is soluble in organic solvents like toluene .

Potential applications based on structure

Due to the presence of a benzene ring with four methyl groups and two bromine atoms, 1,4-Dibromo-2,3,5,6-tetramethylbenzene could be of interest in a few research areas:

- As a starting material for organic synthesis: The methyl groups and bromine atoms provide reactive sites for further functionalization, potentially leading to new molecules with desired properties.

- In the study of steric effects in chemical reactions: The bulky methyl groups can hinder the approach of other molecules, influencing reaction rates and selectivities.

Availability of research data

Scientific databases like PubChem [] and SpectraBase [] provide information on the compound's structure, properties, and spectra, but do not mention specific research applications.

- Electrophilic Substitution Reactions: The presence of bromine atoms makes the compound susceptible to electrophilic substitution, allowing for further functionalization.

- Metal-Organic Framework Synthesis: This compound serves as a precursor in synthesizing metal-organic frameworks (MOFs), where it can coordinate with metal ions.

- Cross-Coupling Reactions: It can also be utilized in cross-coupling reactions such as Suzuki or Heck reactions to form more complex organic structures.

The synthesis of 1,4-dibromo-2,3,5,6-tetramethylbenzene typically involves:

- Bromination of Durene: The starting material is durene (1,2,4,5-tetramethylbenzene), which undergoes bromination in the presence of bromine or a brominating agent in a suitable solvent like dichloromethane.

- Controlled Reaction Conditions: The reaction conditions must be carefully controlled to ensure selective bromination at the 1 and 4 positions while minimizing polysubstitution .

1,4-Dibromo-2,3,5,6-tetramethylbenzene finds applications in various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

- Material Science: Used in the development of advanced materials such as polymers and composites.

- Research: Employed in laboratory settings for studies related to organic synthesis and material properties.

Several compounds share structural similarities with 1,4-dibromo-2,3,5,6-tetramethylbenzene. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Durene | C10H14 | Unbrominated precursor with higher hydrogen content |

| 1-Bromo-2,3,5-trimethylbenzene | C10H13Br | Contains one bromine atom; less reactive than dibromide |

| 1,4-Dibromobenzene | C6H4Br2 | Simpler structure; fewer methyl groups |

| 1-Bromo-4-methylbenzene | C7H7Br | Contains only one methyl group; less sterically hindered |

The presence of four methyl groups in 1,4-dibromo-2,3,5,6-tetramethylbenzene contributes to its unique steric properties and reactivity compared to these similar compounds.

XLogP3

GHS Hazard Statements

H413 (95%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.